N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The structure of the title compound, [C14H18N2]₂Ag₂(NO₃)₂, contains subtle differences in ligand, metal, and counter-anion coordination. One quinoxaline ligand uses one of its quinoxaline N atoms to bond to one silver cation. That silver cation is bound to a second quinoxaline which, in turn, is bound to a second silver atom, thereby using both of its quinoxaline N atoms. A nitrate group bonds with one of its O atoms to the first silver and uses the same oxygen to bond to a silver atom (related by symmetry to the second), thereby forming an extended network. The second nitrate group on the other silver bonds via two nitrate O atoms; one silver cation therefore has a coordination number of three whereas the second has a coordination number of four. One of the quinoxaline ligands has a disordered ethyl group .
Chemical Reactions Analysis
There are many known structures of polymeric silver(I) quinoxaline complexes. Previous studies have reported catenacomplexes of silver and 2,3-diphenylquinoxaline with various counter-anions. In all of these structures, the quinoxaline ligands are bidentate and bridge silver cations. This compound represents the first structure of a silver catenacomplex with 2,3-diethyl-7,8-dimethylquinoxaline, where the bonding behavior of the quinoxaline ligand exhibits subtle differences in ligand, metal, and counter-anion coordination .
Scientific Research Applications
Synthesis of Bioactive Molecules
Research has demonstrated the synthesis of compounds related to N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride for biological and pharmacological screenings. These compounds, with varied functional groups, have been explored for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, indicating their potential in drug discovery and development processes (Patel et al., 2009).
Pharmacological Screening
Compounds structurally related to this compound have been evaluated for diuretic, antihypertensive, and anti-diabetic activities in rats. These studies contribute to understanding the structure-activity relationship, highlighting the potential therapeutic benefits of these compounds (Rahman et al., 2014).
Antimicrobial Agents
Another area of application involves synthesizing new quinazolines that exhibit potential as antimicrobial agents. These compounds, through their structural innovation, provide insights into the development of new antimicrobial therapies, addressing the challenge of antibiotic resistance (Desai et al., 2007).
Antitumor Properties
Moreover, research on derivatives of this compound has shown significant antitumor properties. Investigations into the synthesis, structural modifications, and evaluation of these compounds have contributed to the identification of potential antitumor agents, furthering the fight against cancer (Rivalle et al., 1983).
Physicochemical Characterization and Activity Screening
Studies have also focused on the physicochemical characterization, cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activity of this compound derivatives. These investigations offer a comprehensive understanding of the compound's potential across a spectrum of biological activities, guiding future drug design and therapeutic applications (Zablotskaya et al., 2013).
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O4S2.ClH/c1-4-32(5-2)20-21-33(30-31-28-26(38-3)13-8-14-27(28)39-30)29(35)23-15-17-24(18-16-23)40(36,37)34-19-9-11-22-10-6-7-12-25(22)34;/h6-8,10,12-18H,4-5,9,11,19-21H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEILUBIVRRHRDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.